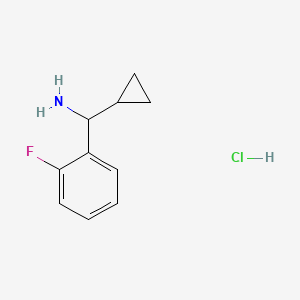

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Description

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 844470-82-2) is a chiral amine derivative featuring a cyclopropane ring substituted with a 2-fluorophenyl group and an aminomethyl moiety, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol . The compound is stored under dry conditions at room temperature and is characterized by high purity (≥99%) in industrial-grade formulations . Its stereochemistry (S-configuration) and fluorine substitution at the phenyl ring position influence its physicochemical and pharmacological properties, making it a candidate for selective receptor modulation, particularly in serotonin (5-HT2C) receptor research .

Properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclopropyl(2-fluorophenyl)methanol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of cyclopropyl(2-fluorophenyl)methanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of cyclopropyl(2-fluorophenyl)methanamine hydrochloride, highlighting differences in substituents, stereochemistry, and pharmacological relevance:

Structural and Functional Insights

- Fluorine Position: The 2-fluorophenyl group in the target compound provides steric and electronic effects distinct from analogs with fluorine at the 4-position (e.g., CAS 2061980-60-5).

- Stereochemistry : The S-configuration of the target compound contrasts with R-configured analogs (e.g., CAS 1416450-04-8), which may exhibit divergent receptor activation profiles due to chiral recognition in biological systems .

- Substituent Diversity : Methoxy (e.g., compound (+)-27 in ) or chloro (e.g., N-(2-chlorobenzyl) derivatives) groups introduce varied steric bulk and polarity, influencing solubility and target engagement.

Pharmacological Comparisons

- Serotonin Receptor Selectivity : Cyclopropyl(2-fluorophenyl)methanamine derivatives show functional selectivity for 5-HT2C over 5-HT2A receptors, a trait shared with methoxy-substituted analogs (e.g., compound (+)-20 in ). However, chloro-substituted variants (e.g., (+)-27) exhibit enhanced selectivity due to stronger hydrophobic interactions .

- Metabolic Stability: The difluorophenyl analog (CAS 844470-93-5) demonstrates improved metabolic stability compared to mono-fluorinated derivatives, attributed to reduced oxidative metabolism .

Biological Activity

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, also known as (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClF

- Molecular Weight : Approximately 201.67 g/mol

- Structural Features : The compound comprises a cyclopropyl group attached to a 2-fluorophenyl moiety, which enhances its solubility and stability in biological systems.

Neuropharmacological Activity

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has been investigated for its potential as a selective inhibitor of neurotransmitter receptors, particularly in the central nervous system. Research indicates that it may interact with serotonin receptors, specifically the 5-HT receptor.

- Mechanism of Action : The compound's binding affinity to the 5-HT receptor suggests it could modulate serotonergic signaling pathways, which are crucial in various neurological disorders .

Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of cyclopropyl(2-fluorophenyl)methanamine hydrochloride against various bacterial and fungal strains.

- In Vitro Studies : The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, although specific values for this compound were not detailed in the available literature .

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the cyclopropane structure has been shown to enhance lipophilicity and potentially improve brain penetration. SAR studies suggest that modifications at various positions on the phenyl ring can significantly influence biological activity:

Case Studies and Research Findings

- Neuroprotective Effects : Studies have indicated that arylalkylamines similar to cyclopropyl(2-fluorophenyl)methanamine hydrochloride exhibit neuroprotective properties in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In a study evaluating various cyclopropane derivatives, several showed moderate to good activity against both bacterial and fungal strains, with MIC values ranging from 4.69 to 22.9 µM against different pathogens .

- Binding Affinity Studies : Molecular docking studies have been conducted to elucidate the binding poses of cyclopropyl(2-fluorophenyl)methanamine hydrochloride at the 5-HT receptor, providing insights into its pharmacodynamics and potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.